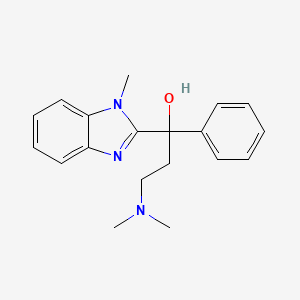![molecular formula C14H19ClN2O3S B6055484 N-{4-chloro-3-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B6055484.png)
N-{4-chloro-3-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-chloro-3-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide, commonly known as S-1, is a potent anticancer drug that has shown promising results in the treatment of various types of cancers. The drug belongs to the class of sulfonylureas and is known to inhibit the growth of cancer cells by interfering with their DNA synthesis.
Mecanismo De Acción
S-1 acts by inhibiting the enzyme thymidylate synthase, which is involved in the synthesis of DNA. By inhibiting this enzyme, S-1 interferes with the DNA synthesis of cancer cells, leading to their death. S-1 also enhances the anticancer effects of other chemotherapeutic agents by inhibiting the metabolism of these agents.
Biochemical and physiological effects:
S-1 has been found to have both biochemical and physiological effects. Biochemically, S-1 inhibits the activity of thymidylate synthase, leading to the inhibition of DNA synthesis in cancer cells. Physiologically, S-1 has been found to reduce the size of tumors in animal models and in clinical trials. S-1 has also been found to have minimal side effects, making it a promising drug for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
S-1 has several advantages for lab experiments. It is a potent anticancer drug that has shown promising results in preclinical studies. It has also been found to have minimal side effects, making it a safe drug for use in lab experiments. However, S-1 has some limitations for lab experiments. It is a complex drug that requires specialized knowledge and equipment for its synthesis and analysis. It is also expensive, which can limit its use in lab experiments.
Direcciones Futuras
There are several future directions for the research on S-1. One direction is to study the drug's effects on other types of cancers. Another direction is to investigate the drug's potential for use in combination with other chemotherapeutic agents. Additionally, the development of new synthesis methods for S-1 could lead to the production of the drug at a lower cost, making it more accessible for cancer patients. Finally, the study of S-1's mechanism of action could lead to the development of new drugs that target the same pathway.
Métodos De Síntesis
The synthesis of S-1 involves the reaction of 4-chloro-3-nitrobenzoyl chloride with 3-methylpiperidine in the presence of a base to form an intermediate. This intermediate is then reacted with methanesulfonyl chloride to yield the final product, S-1. The synthesis of S-1 has been reported in various research articles, and the yield of the product has been found to be satisfactory.
Aplicaciones Científicas De Investigación
S-1 has been extensively studied for its anticancer properties. It has been found to be effective against various types of cancers, including gastric, colorectal, and pancreatic cancers. S-1 has also been used in combination with other chemotherapeutic agents to enhance their anticancer effects. The drug has shown promising results in preclinical studies and has been tested in clinical trials.
Propiedades
IUPAC Name |
N-[4-chloro-3-(3-methylpiperidine-1-carbonyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-10-4-3-7-17(9-10)14(18)12-8-11(5-6-13(12)15)16-21(2,19)20/h5-6,8,10,16H,3-4,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYLKGSQCPUSIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=C(C=CC(=C2)NS(=O)(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-chloro-3-[(3-methylpiperidin-1-yl)carbonyl]phenyl}methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8,9-dimethoxy-5,5-dimethyl-3-(pentafluoroethyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B6055412.png)

![3-(3-chlorophenyl)-5-{[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-hydroxy-2,4(1H,3H)-pyrimidinedione](/img/structure/B6055420.png)
![2,2-dimethyl-N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]propanamide](/img/structure/B6055423.png)
![N'-(2-hydroxy-4-methylbenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B6055425.png)

![3-(3-pyridinyl)-1-(2-thienyl)benzo[f]quinoline](/img/structure/B6055441.png)
![1-(diethylamino)-3-[2-methoxy-5-({methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6055459.png)
![4-[(3-phenoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B6055473.png)
![N-(2-hydroxyethyl)-6-[(hydroxyimino)methyl]nicotinamide](/img/structure/B6055478.png)

![3-amino-6-ethyl-N-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxamide](/img/structure/B6055485.png)
![N-(3-chlorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B6055491.png)